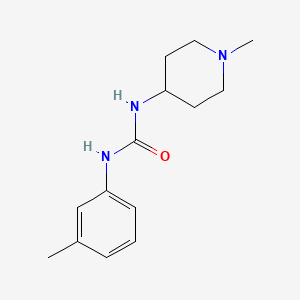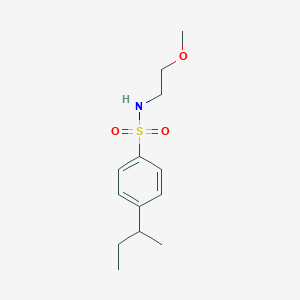![molecular formula C24H19NO6 B5362833 2-[3-(2-methoxyphenyl)acryloyl]-4-methylphenyl 3-nitrobenzoate](/img/structure/B5362833.png)
2-[3-(2-methoxyphenyl)acryloyl]-4-methylphenyl 3-nitrobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[3-(2-methoxyphenyl)acryloyl]-4-methylphenyl 3-nitrobenzoate, also known as MMNB, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. MMNB is a derivative of benzoic acid and has a molecular formula of C24H19NO6.
Mécanisme D'action
The mechanism of action of 2-[3-(2-methoxyphenyl)acryloyl]-4-methylphenyl 3-nitrobenzoate involves the generation of reactive oxygen species upon exposure to light. The reactive oxygen species can cause damage to cellular structures, leading to cell death. This compound has been shown to have a selective effect on cancer cells, making it a promising candidate for cancer treatment.
Biochemical and Physiological Effects:
This compound has been shown to have a low toxicity profile and is well-tolerated by cells. It has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. This compound has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-[3-(2-methoxyphenyl)acryloyl]-4-methylphenyl 3-nitrobenzoate is its selectivity towards cancer cells, making it a promising candidate for cancer treatment. This compound is also easy to synthesize and has a low toxicity profile, making it suitable for use in lab experiments. However, this compound's effectiveness may be limited by its ability to penetrate cell membranes, and its use may be restricted by the availability of light sources for photodynamic therapy.
Orientations Futures
There are several future directions for research on 2-[3-(2-methoxyphenyl)acryloyl]-4-methylphenyl 3-nitrobenzoate. One potential area of research is the development of more efficient and selective photosensitizers for cancer treatment. Another area of research is the study of this compound's anti-inflammatory properties and its potential use in the treatment of inflammatory diseases. Additionally, the use of this compound in the development of fluorescent probes for imaging cellular structures could lead to new insights into cellular processes.
Méthodes De Synthèse
The synthesis of 2-[3-(2-methoxyphenyl)acryloyl]-4-methylphenyl 3-nitrobenzoate involves the reaction of 2-[3-(2-methoxyphenyl)acryloyl]-4-methylphenol with 3-nitrobenzoyl chloride in the presence of a base. The reaction results in the formation of this compound as a yellow solid with a melting point of 151-153°C. The purity of this compound can be determined through various analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Applications De Recherche Scientifique
2-[3-(2-methoxyphenyl)acryloyl]-4-methylphenyl 3-nitrobenzoate has been used in various scientific research applications, including the development of fluorescent probes for imaging cellular structures and the study of protein-protein interactions. This compound has also been used as a photosensitizer in photodynamic therapy for cancer treatment. Its unique chemical structure allows it to absorb light and generate reactive oxygen species, which can induce cell death in cancer cells.
Propriétés
IUPAC Name |
[2-[(E)-3-(2-methoxyphenyl)prop-2-enoyl]-4-methylphenyl] 3-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19NO6/c1-16-10-13-23(31-24(27)18-7-5-8-19(15-18)25(28)29)20(14-16)21(26)12-11-17-6-3-4-9-22(17)30-2/h3-15H,1-2H3/b12-11+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXSYARFXYPUOFO-VAWYXSNFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC(=O)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)C=CC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)OC(=O)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)/C=C/C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-methyl-3-nitro-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5362757.png)
![3-(3-fluorophenyl)-5-(2-propylisonicotinoyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5362758.png)
![3-(4-fluorophenyl)-7-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5362774.png)
![2-[1-(4-chloro-3-fluorobenzyl)-3-oxo-2-piperazinyl]-N-methylacetamide](/img/structure/B5362782.png)
![1-(4-methylphenyl)-3-[(2-nitrophenyl)amino]-2-propen-1-one](/img/structure/B5362784.png)
![4,4-dimethyl-1-[(4-nitrophenyl)amino]-1-penten-3-one](/img/structure/B5362786.png)
![ethyl 1-[3-(2-isopropyl-5-methylphenoxy)propyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5362801.png)
![5-(4-morpholinyl)-2-[2-(2-thienyl)vinyl]-1,3-oxazole-4-carbonitrile](/img/structure/B5362808.png)
![methyl 3-[N-(allyloxy)butanimidoyl]-6,6-dimethyl-4-(methylamino)-2-oxo-3-cyclohexene-1-carboxylate](/img/structure/B5362811.png)
![5-[(methylsulfonyl)methyl]-2-[3-(4-pyridinyl)-1-azetidinyl]pyridine](/img/structure/B5362819.png)
![2-{[(5-chloro-2-pyridinyl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B5362828.png)
![5-{2-[4-hydroxy-4-(5-methylpyridin-2-yl)piperidin-1-yl]-2-oxoethyl}-3-propylimidazolidine-2,4-dione](/img/structure/B5362830.png)

